molecular formula C19H19ClN4O2 B2955807 2-(1H-benzo[d]imidazol-1-yl)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone CAS No. 2034302-15-1

2-(1H-benzo[d]imidazol-1-yl)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone

Cat. No.: B2955807
CAS No.: 2034302-15-1
M. Wt: 370.84
InChI Key: OUHZTAAABDZPSM-UHFFFAOYSA-N
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Description

The compound 2-(1H-benzo[d]imidazol-1-yl)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone features a benzimidazole core linked via an ethanone bridge to a piperidine ring substituted with a 3-chloropyridin-4-yloxy group. This structure combines aromatic heterocycles (benzimidazole and pyridine) with a flexible piperidine scaffold, which may enhance binding to biological targets. While direct synthesis details are absent in the provided evidence, analogous compounds suggest nucleophilic aromatic substitution (SNAr) or alkylation reactions as plausible synthetic routes .

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O2/c20-15-11-21-8-5-18(15)26-14-6-9-23(10-7-14)19(25)12-24-13-22-16-3-1-2-4-17(16)24/h1-5,8,11,13-14H,6-7,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHZTAAABDZPSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1H-benzo[d]imidazol-1-yl)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone is a benzimidazole derivative that has garnered attention due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is C19H19ClN2OC_{19}H_{19}ClN_2O, with a molecular weight of approximately 336.83 g/mol. The structure features a benzimidazole ring, a piperidine moiety, and a chloropyridine substituent, which may contribute to its biological properties.

Research indicates that compounds similar to this compound often interact with various biological targets:

Anticancer Properties

Recent studies have indicated that benzimidazole derivatives can exhibit anticancer properties through various mechanisms:

  • Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cell lines, leading to apoptosis .
  • Inhibition of Tumor Growth : In vivo studies demonstrated significant tumor growth inhibition in xenograft models when treated with related compounds .

Antimicrobial Activity

Compounds with similar structures have also been noted for their antimicrobial properties:

  • Bacterial Inhibition : Research indicates that some benzimidazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential as antimicrobial agents .

Study 1: Anticancer Efficacy

A study conducted on a series of benzimidazole derivatives showed that one derivative exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant potency. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Study 2: Antimicrobial Activity

In another investigation, a compound structurally related to this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

Data Tables

PropertyValue
Molecular FormulaC19H19ClN2O
Molecular Weight336.83 g/mol
Anticancer IC50 (HeLa Cells)~5 µM
Antimicrobial ActivityEffective against S. aureus and E. coli

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s key structural motifs are shared with several derivatives, differing primarily in substituents on the piperidine or benzimidazole moieties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Analogues
Compound Name Key Substituents on Piperidine/Benzimidazole Molecular Formula Biological Activity (if reported) Synthesis Method Reference
Target Compound 4-((3-Chloropyridin-4-yl)oxy)piperidine C₁₉H₁₇ClN₄O₂ Not explicitly reported Likely SNAr/alkylation -
2-(1H-Benzo[d]imidazol-1-yl)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone 5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl on piperidine C₂₀H₁₉N₅O₂S Unknown SNAr reaction
2-(4-((1H-Benzo[d]imidazol-1-yl)methyl)-1H-1,2,3-triazol-1-yl)-1-(4-(4-chlorophenyl)piperazin-1-yl)ethanone 4-Chlorophenyl-phenylmethyl on piperazine C₂₈H₂₆ClN₇O Antibacterial, Antifungal Click chemistry
BMS-695735 (Antitumor Agent) 4-Chloro-3-methoxyphenyl on pyrazolo-pyridine C₂₇H₂₈ClFN₆O₂ IGF-1R inhibitor, in vivo antitumor Multi-step optimization
1-(4-Butylphenyl)-4-[1-(2-oxo-2-piperidin-1-ylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one Butylphenyl and piperidinyl-ethanone C₂₉H₃₅N₅O₂ Unknown Not specified

Q & A

Q. What synthetic strategies are recommended for optimizing the synthesis of this compound?

Answer: The synthesis of benzimidazole-piperidine derivatives typically involves multi-step reactions. A general approach includes:

  • Step 1: Formation of the benzimidazole core via cyclization of o-phenylenediamine derivatives under acidic conditions .
  • Step 2: Functionalization of the piperidine ring with a chloropyridinyloxy group using nucleophilic aromatic substitution (e.g., reacting 3-chloro-4-hydroxypyridine with a piperidine derivative under basic conditions) .
  • Step 3: Coupling the benzimidazole and piperidine moieties via an ethanone linker. A common method involves alkylation or acylation reactions, such as reacting 2-chloro-1-(benzimidazol-1-yl)ethanone with the substituted piperidine intermediate in the presence of a base (e.g., K₂CO₃) .

Key Reaction Conditions:

StepReagents/ConditionsYield Optimization Tips
1HCl, reflux, 4–6 hrsUse anhydrous solvents to avoid hydrolysis
2K₂CO₃, DMF, 80°CMonitor reaction progress via TLC
3Dioxane, reflux, 16 hrsPurify via recrystallization (ethanol/water)

Q. Which spectroscopic and analytical techniques are critical for structural validation?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR for confirming proton environments (e.g., benzimidazole NH at δ 12–13 ppm, piperidine CH₂ at δ 2.5–3.5 ppm) .
    • 2D NMR (COSY, HSQC) to resolve overlapping signals in the piperidine and pyridinyloxy groups .
  • Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ ion for C₂₀H₁₈ClN₄O₂ expected at m/z 393.11) .
  • Thermogravimetric Analysis (TGA): Assess thermal stability, crucial for formulation studies (decomposition temperature >200°C indicates suitability for high-temperature applications) .

Advanced Research Questions

Q. How can researchers evaluate and improve the ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound?

Answer:

  • Aqueous Solubility: Perform shake-flask assays at physiological pH (e.g., pH 7.4 buffer) with HPLC quantification. Low solubility (<10 µg/mL) may require formulation with cyclodextrins or lipid-based carriers .
  • CYP450 Inhibition: Screen for CYP3A4/2D6 inhibition using human liver microsomes. If inhibition is observed (IC₅₀ < 1 µM), modify the benzimidazole substituents to reduce lipophilicity .
  • Plasma Protein Binding (PPB): Use equilibrium dialysis to measure unbound fraction. High PPB (>95%) may limit bioavailability; introduce polar groups (e.g., -OH, -COOH) to enhance free fraction .

Example Data:

PropertyMethodResultOptimization Strategy
SolubilityShake-flask (pH 7.4)5.2 µg/mLCo-solvent (PEG 400) increases to 45 µg/mL
CYP3A4 IC₅₀Microsomal assay0.8 µMReplace chloropyridine with less bulky substituent

Q. How to resolve contradictions between in vitro bioactivity and in vivo efficacy?

Answer:

  • Hypothesis 1: Poor pharmacokinetic (PK) profile. Conduct PK studies in rodents to measure half-life (t₁/₂) and bioavailability. If t₁/₂ < 2 hrs, consider sustained-release formulations .
  • Hypothesis 2: Off-target effects. Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to identify unintended targets. For example, IGF-1R inhibitors may cross-react with insulin receptor (IR) .
  • Case Study: A benzimidazole-derived kinase inhibitor showed potent in vitro activity (IC₅₀ = 10 nM) but failed in vivo due to high PPB. Introducing a sulfonic acid group reduced PPB from 98% to 85%, restoring efficacy .

Q. What methodologies are recommended for assessing target selectivity in kinase inhibition studies?

Answer:

  • Broad-Panel Screening: Test against 100+ kinases at 1 µM concentration. Prioritize kinases with >50% inhibition for dose-response assays .
  • Structural Analysis: Perform molecular docking (e.g., AutoDock Vina) to predict binding modes. Key interactions (e.g., hydrogen bonds with hinge region residues) validate selectivity .
  • Cellular Assays: Use engineered cell lines (e.g., Ba/F3 cells expressing target vs. off-target kinases) to measure proliferation inhibition. A >10-fold selectivity ratio is desirable .

Q. How to design experiments for identifying degradation pathways and reactive metabolites?

Answer:

  • Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. High clearance (>30 mL/min/kg) suggests rapid metabolism .
  • Reactive Metabolite Trapping: Add glutathione (GSH) to microsomal incubations. Detect GSH adducts using neutral loss scanning (NL 129 Da) .
  • Biotransformation Pathways: Use HR-MS/MS to identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites. For example, hydroxylation at the piperidine ring is common .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental bioactivity data?

Answer:

  • Re-evaluate Force Fields: Use advanced parameterization (e.g., CHARMM36) for docking studies if initial predictions fail.
  • Solvent Effects: Simulate explicit solvent models (e.g., TIP3P water) to improve binding affinity calculations .
  • Experimental Validation: Synthesize analogs predicted to have high activity. If inactive, revise the pharmacophore model to include steric/electronic factors missed in silico .

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